molecular formula C19H21N3O4S2 B2812115 Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 866017-59-6

Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No. B2812115
CAS RN: 866017-59-6
M. Wt: 419.51
InChI Key: ACMFVKZYFYPHJX-UHFFFAOYSA-N
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Description

Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H21N3O4S2 and its molecular weight is 419.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry

Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry and pharmaceutical research. For instance, derivatives of thiophene carboxylate have been employed in the synthesis of heterocyclic systems such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]-pyridin-4-one, highlighting its versatility in constructing complex molecular frameworks with potential biological activities (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997).

Antimicrobial Activity

Compounds synthesized from thiophene carboxylates, such as 3-Ethyl 2-amino-4-methyl-5-phenyl thiophene carboxylate, have shown promising results in antimicrobial studies. These compounds exhibit significant antibacterial and antifungal activities, suggesting their potential in developing new antimicrobial agents. This highlights the compound's significance in medicinal chemistry and its contribution to addressing the challenge of antibiotic resistance (Rasha A. M. Faty, H. Hussein, & A. Youssef, 2010).

Nucleophilic Substitution Reactions

Methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates have been synthesized through solvent-free reactions, showcasing the compound's role in nucleophilic substitution reactions. This process results in the formation of various triazine derivatives, further expanding its utility in synthetic organic chemistry and the exploration of new compounds with potential pharmacological properties (A. Krinochkin et al., 2021).

Structural Studies

The compound has also been a subject of structural studies, such as in the case of 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate. These studies provide insights into the molecular structure, confirming the compound's configuration through techniques like X-ray diffraction. This is crucial for understanding the molecular interactions and properties that influence its reactivity and potential applications in materials science and molecular engineering (A. Ramazani et al., 2011).

Organocatalysis

In the realm of green chemistry, thiophene derivatives have been utilized in organocatalyzed reactions. For example, a four-component Gewald reaction facilitated by thiophene carboxylate derivatives under aqueous conditions demonstrates the compound's role in promoting sustainable chemical processes. This highlights its application in developing environmentally friendly synthetic methodologies, contributing to the advancement of green chemistry (M. S. Abaee & Somaye Cheraghi, 2013).

properties

IUPAC Name

methyl 3-[[2-[2-[[2-(prop-2-enylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-9-20-11-16(23)21-13-6-4-5-7-15(13)28-12-17(24)22-14-8-10-27-18(14)19(25)26-2/h3-8,10,20H,1,9,11-12H2,2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMFVKZYFYPHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-({2-[(2-{[2-(allylamino)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

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